molecular formula C11H10F12O3 B12084608 1H,1H,7H-Perfluorohexyl isopropyl carbonate

1H,1H,7H-Perfluorohexyl isopropyl carbonate

Cat. No.: B12084608
M. Wt: 418.18 g/mol
InChI Key: SVBIPOWPVHBEQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,7H-Perfluorohexyl isopropyl carbonate typically involves the reaction of perfluorohexyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

C6F13CH2OH+(CH3)2CHCOClC6F13CH2OCOOCH(CH3)2+HCl\text{C}_6\text{F}_{13}\text{CH}_2\text{OH} + \text{(CH}_3\text{)}_2\text{CHCOCl} \rightarrow \text{C}_6\text{F}_{13}\text{CH}_2\text{OCOOCH(CH}_3\text{)}_2 + \text{HCl} C6​F13​CH2​OH+(CH3​)2​CHCOCl→C6​F13​CH2​OCOOCH(CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H,1H,7H-Perfluorohexyl isopropyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Hydrolysis: Perfluorohexyl alcohol and isopropyl alcohol.

    Reduction: Perfluorohexyl isopropanol.

    Substitution: Various alkyl or aryl perfluorohexyl carbonates.

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluorohexyl isopropyl carbonate involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C11H10F12O3

Molecular Weight

418.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propan-2-yl carbonate

InChI

InChI=1S/C11H10F12O3/c1-4(2)26-6(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h4-5H,3H2,1-2H3

InChI Key

SVBIPOWPVHBEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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